molecular formula C10H15ClN2 B13493048 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride

2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride

Cat. No.: B13493048
M. Wt: 198.69 g/mol
InChI Key: ZLNZMGZOAMVHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound with a unique structure that combines a cyclopropyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride typically involves the reaction of cyclopropylamine with pyridine derivatives under controlled conditions. One common method involves the use of 2-cyclopropyl-1-(pyridin-3-yl)ethan-1-one as a precursor, which is then reduced to the amine form using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific structural configuration, which may result in distinct chemical and biological properties. For example, the position of the pyridinyl group can influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

2-cyclopropyl-1-pyridin-3-ylethanamine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c11-10(6-8-3-4-8)9-2-1-5-12-7-9;/h1-2,5,7-8,10H,3-4,6,11H2;1H

InChI Key

ZLNZMGZOAMVHOH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C2=CN=CC=C2)N.Cl

Origin of Product

United States

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